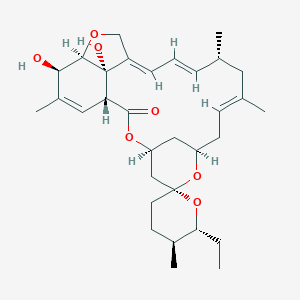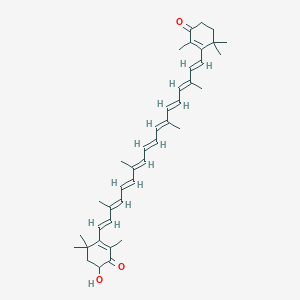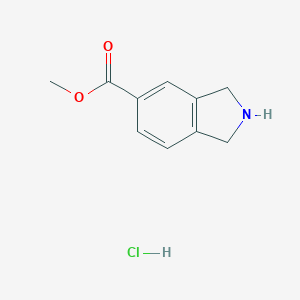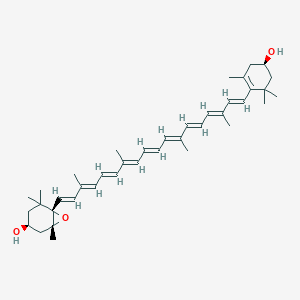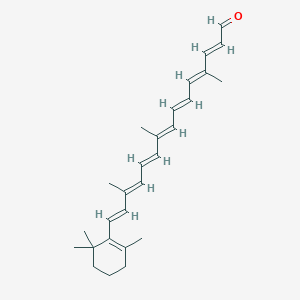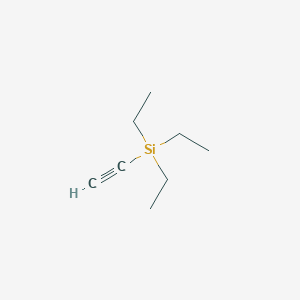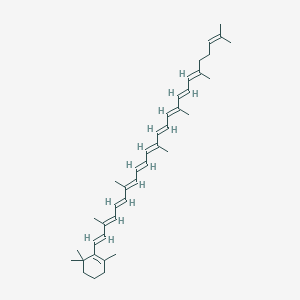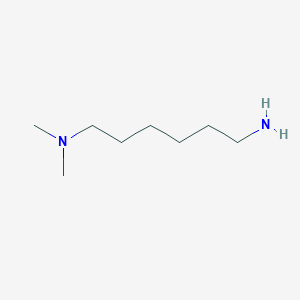
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid (ACPD) is a synthetic amino acid that has been widely used in scientific research. It is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity in the central nervous system.
Wissenschaftliche Forschungsanwendungen
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been widely used in scientific research as a tool to study the function of mGluRs. It has been shown to modulate synaptic transmission and plasticity in the central nervous system and has been used to investigate the role of mGluRs in learning and memory, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has also been used to study the function of mGluRs in other systems, such as the cardiovascular and respiratory systems.
Wirkmechanismus
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is a potent agonist of mGluRs, which are G protein-coupled receptors that modulate synaptic transmission and plasticity in the central nervous system. Activation of mGluRs by (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid leads to the activation of intracellular signaling pathways, which can modulate the function of ion channels, neurotransmitter release, and synaptic plasticity.
Biochemical and Physiological Effects
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been shown to have a range of biochemical and physiological effects, including modulation of synaptic transmission and plasticity, regulation of ion channels, and modulation of neurotransmitter release. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has also been shown to have effects on the cardiovascular and respiratory systems, including regulation of heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid in lab experiments is its potency as an mGluR agonist. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been shown to be more potent than other mGluR agonists such as L-glutamate and L-AP4. However, one of the limitations of using (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is its short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are many potential future directions for research on (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid. One area of interest is the role of mGluRs in neurodegenerative diseases such as Alzheimer's and Parkinson's. (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid has been shown to modulate synaptic plasticity in these diseases, and further research could lead to the development of new treatments. Another area of interest is the development of new mGluR agonists with longer half-lives and improved selectivity for specific mGluR subtypes. Finally, research on the cardiovascular and respiratory effects of (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid could lead to the development of new treatments for cardiovascular and respiratory diseases.
Synthesemethoden
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid can be synthesized using a variety of methods, including the Strecker synthesis, the Gabriel synthesis, and the Mannich reaction. The most commonly used method for synthesizing (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid is the Strecker synthesis, which involves the reaction of glycine and formaldehyde with cyanide ions to form a cyanohydrin intermediate. The cyanohydrin is then hydrolyzed to form (1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid.
Eigenschaften
CAS-Nummer |
132245-71-7 |
|---|---|
Produktname |
(1S,3R)-1-Aminocyclopropane-1,3-dicarboxylic acid |
Molekularformel |
C5H7NO4 |
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
(1S,2R)-1-aminocyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1,6H2,(H,7,8)(H,9,10)/t2-,5-/m0/s1 |
InChI-Schlüssel |
LVWULFVPVDNWOD-VHUNDSFISA-N |
Isomerische SMILES |
C1[C@H]([C@@]1(C(=O)O)N)C(=O)O |
SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
Kanonische SMILES |
C1C(C1(C(=O)O)N)C(=O)O |
Synonyme |
1,2-Cyclopropanedicarboxylicacid,1-amino-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



